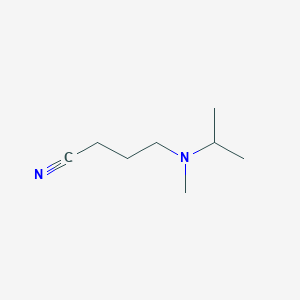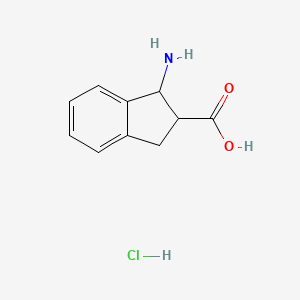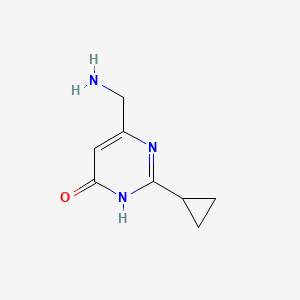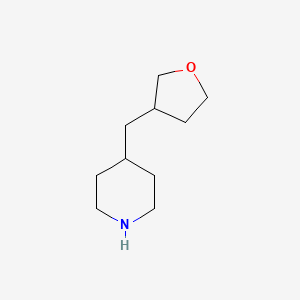
(2,5-Dibromopyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dibromopyridin-4-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methanamine group is attached to the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromopyridin-4-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 4-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dibromopyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
(2,5-Dibromopyridin-4-yl)methanamine is used as a building block in organic synthesis to create more complex molecules. It is valuable in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors or modulators of specific biological targets, such as enzymes or receptors .
Industry
The compound is used in the development of agrochemicals, dyes, and materials science. Its reactivity and functional groups make it suitable for various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but with bromine atoms at the 2nd and 6th positions.
(3,5-Dibromopyridin-4-yl)methanamine: Bromine atoms at the 3rd and 5th positions.
(2,4-Dibromopyridin-5-yl)methanamine: Bromine atoms at the 2nd and 4th positions.
Uniqueness
(2,5-Dibromopyridin-4-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and drug design that may not be achievable with other similar compounds .
Eigenschaften
Molekularformel |
C6H6Br2N2 |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
(2,5-dibromopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
InChI-Schlüssel |
KCZWRUYFSMNWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)



![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)

![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

